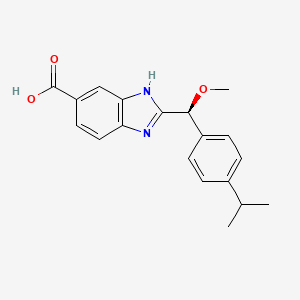

Mlkl-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C19H20N2O3 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

2-[(S)-methoxy-(4-propan-2-ylphenyl)methyl]-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C19H20N2O3/c1-11(2)12-4-6-13(7-5-12)17(24-3)18-20-15-9-8-14(19(22)23)10-16(15)21-18/h4-11,17H,1-3H3,(H,20,21)(H,22,23)/t17-/m0/s1 |

InChIキー |

PVZNGPPPFPTWEL-KRWDZBQOSA-N |

異性体SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |

正規SMILES |

CC(C)C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of Action of MLKL Inhibitors: A Technical Guide for Drug Development Professionals

Executive Summary

Necroptosis is a regulated form of necrotic cell death executed by the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL). As the terminal effector in the necroptosis pathway, MLKL represents a critical therapeutic target for a range of inflammatory and degenerative diseases. Upon activation by the upstream kinase RIPK3, MLKL undergoes a series of conformational changes, leading to its oligomerization, translocation to the plasma membrane, and subsequent disruption of membrane integrity. This guide provides an in-depth analysis of the molecular mechanism of MLKL action and details the strategies employed by known small molecule inhibitors to block its function. While the specific compound "MLKL-IN-1" is not detailed in current scientific literature, this document will serve as a comprehensive technical overview of the principles and methodologies relevant to the discovery and characterization of novel MLKL inhibitors, using well-documented examples.

The Necroptosis Signaling Pathway and the Central Role of MLKL

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1] When apoptosis is blocked (e.g., by caspase inhibition), the signaling cascade shifts towards necroptosis.

-

Necrosome Formation : Upon TNFα stimulation, the deubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) facilitates its interaction with RIPK3 via their respective RIP Homology Interaction Motif (RHIM) domains.[1][2] This leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[2]

-

MLKL Recruitment and Activation : The activated necrosome recruits MLKL.[3] RIPK3 then phosphorylates the pseudokinase domain of MLKL, a critical activation step.[1][2][3] In humans, this occurs at residues Threonine-357 and Serine-358.[1][2]

-

Execution of Cell Death : Phosphorylated MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death.[1][2][4]

Molecular Mechanism of MLKL Execution

The execution phase of necroptosis is entirely dependent on the structural rearrangements and subsequent actions of the MLKL protein.

-

Phosphorylation and Conformational Change : In its inactive state, the N-terminal four-helix bundle (4HB) domain of MLKL is held in an auto-inhibited state by the C-terminal pseudokinase domain.[5][6] Phosphorylation by RIPK3 induces a profound conformational change, releasing the N-terminal executioner domain.[5][6]

-

Oligomerization : The liberated N-terminal domains facilitate the formation of MLKL oligomers, a process that relies on the formation of intermolecular disulfide bonds.[2]

-

Membrane Translocation and Pore Formation : These MLKL oligomers translocate to the plasma membrane, a process mediated by the interaction of positively charged residues in the 4HB domain with negatively charged phosphatidylinositol phosphates (PIPs) in the membrane.[2][7] The oligomers then directly or indirectly form pores, disrupting membrane integrity, causing an influx of ions like Ca2+, and leading to cell swelling and lysis.[3][5][6][8]

References

- 1. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of MLKL in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed Lineage Kinase Domain-Like (MLKL) protein is the terminal effector of necroptosis, a pro-inflammatory, regulated form of cell death. Once activated by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs), which fuels inflammation. Beyond this canonical role, emerging evidence highlights necroptosis-independent functions of MLKL in modulating key inflammatory pathways, including inflammasome activation and STING signaling. Preclinical studies using genetic knockout models and specific inhibitors have demonstrated the critical role of MLKL in the pathophysiology of a wide range of inflammatory diseases, including ischemia-reperfusion injury, neuroinflammation, inflammatory bowel disease, and systemic inflammatory syndromes. This positions MLKL as a highly promising therapeutic target for a variety of debilitating conditions. This guide provides a comprehensive overview of MLKL's function, its role in disease, quantitative data from key preclinical models, and detailed experimental protocols for its study.

The MLKL Signaling Pathway in Necroptosis

Necroptosis is a caspase-independent cell death pathway that is morphologically necrotic but genetically programmed. It is a potent driver of inflammation due to the lytic nature of cell death, which releases immunogenic intracellular contents. MLKL is the final, indispensable executioner of this pathway.[1]

The best-characterized trigger for necroptosis is the activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by TNFα.[2] In a cellular environment where caspase-8 is inhibited or absent, the signaling cascade shifts from apoptosis to necroptosis.

Signaling Cascade:

-

Necrosome Formation: Upon TNFα stimulation and caspase-8 inhibition, RIPK1 is activated. Activated RIPK1 recruits RIPK3 through their respective RIP Homology Interaction Motif (RHIM) domains, leading to the formation of an amyloid-like signaling complex called the necrosome.[3]

-

MLKL Recruitment and Phosphorylation: The necrosome recruits MLKL. RIPK3, activated via autophosphorylation within the necrosome, then phosphorylates the pseudokinase domain of MLKL (at Thr357 and Ser358 in humans).[2][3]

-

Conformational Change and Oligomerization: Phosphorylation induces a significant conformational change in MLKL, releasing its N-terminal four-helix bundle (4HB) domain from an auto-inhibited state.[4][5] This allows MLKL monomers to oligomerize into trimers or tetramers, which can further assemble into larger amyloid-like structures.[3]

-

Membrane Translocation and Permeabilization: The activated MLKL oligomers translocate to the plasma membrane, binding to phosphatidylinositol phosphates (PIPs).[2] The 4HB domain inserts into the lipid bilayer, forming pores that disrupt membrane integrity.[6][7] This leads to an influx of ions, cell swelling, and eventual lysis.[2]

Necroptosis-Independent Functions of MLKL

Recent research has uncovered functions of MLKL that are independent of its role as a cell death executioner. These non-necroptotic roles often involve sublethal activation of MLKL or interactions with other signaling platforms, contributing to inflammation through distinct mechanisms.[8][9]

-

NLRP3 Inflammasome Activation: Activated MLKL can trigger the NLRP3 inflammasome in a cell-intrinsic manner, prior to cell lysis.[10] This occurs through MLKL-mediated potassium efflux, a key trigger for NLRP3 assembly.[11][12] This leads to caspase-1 activation and the maturation and secretion of the highly pro-inflammatory cytokine IL-1β, amplifying the inflammatory response independently of DAMP release from lysed cells.[11][13]

-

STING Pathway Modulation: MLKL signaling intersects with the STING (Stimulator of Interferon Genes) pathway, a critical sensor of cytosolic DNA that drives type I interferon responses. Phosphorylated MLKL can translocate to mitochondria, inducing the release of mitochondrial DNA (mtDNA) into the cytosol, which then activates the cGAS-STING pathway.[14] In other contexts, MLKL has been shown to have a bidirectional regulatory role on STING signaling.[15] This crosstalk links necroptotic signaling directly to antiviral and inflammatory gene expression.[16][17]

-

Regulation of Endothelial Adhesion: MLKL has been shown to regulate the expression of endothelial adhesion molecules like ICAM-1 and VCAM-1 in response to TNFα. This function is independent of necroptosis and RIPK1/3 kinase activity, instead involving MLKL's interaction with RNA-binding proteins to stabilize adhesion molecule mRNAs.[8] This suggests a direct role for MLKL in promoting leukocyte infiltration at sites of inflammation.

Role of MLKL in Preclinical Models of Inflammatory Disease

The critical role of MLKL in inflammation has been extensively validated in numerous preclinical mouse models, primarily through the use of Mlkl knockout (Mlkl-/-) mice. These mice are viable and develop normally under standard conditions but show significant protection in various disease models.[18]

Quantitative Data from Mlkl-/- Mouse Models

The following tables summarize the protective effects observed in Mlkl-/- mice across several categories of inflammatory disease.

Table 1: Systemic Inflammation & Sepsis

| Disease Model | Induction Method | Key Findings in Mlkl-/- Mice | Reference(s) |

|---|---|---|---|

| Systemic Inflammatory Response Syndrome (SIRS) | High-dose TNFα (1 mg/kg) | Increased survival compared to Wild-Type (WT). | [19] |

| SIRS | Moderate-dose TNFα (500 µg/kg) | Moderately higher core body temperature at 6, 8, and 10 hours post-dose, indicating protection from hypothermia. | [19] |

| Endotoxemia | LPS (50 µg/kg) | Comparable levels of TNFα and IL-6 to WT, suggesting MLKL is not involved in this low-dose model. | [19] |

| Acute Pancreatitis | Cerulean-induced | Protected from disease. |[1][20] |

Table 2: Ischemia-Reperfusion Injury (IRI)

| Disease Model | Induction Method | Key Findings in Mlkl-/- Mice | Reference(s) |

|---|---|---|---|

| Renal IRI | 40-min bilateral renal pedicle clamping | Remarkably protected from injury; significantly lower plasma creatinine and urea levels compared to WT. | [21] |

| Hepatic IRI | N/A | Significantly lower numbers of infiltrating neutrophils in liver parenchyma 24h post-infarct. | [18] |

| Stroke | N/A | Reduced infarct size and better locomotive recovery 7 days post-stroke. |[18] |

Table 3: Metabolic & Liver Disease

| Disease Model | Induction Method | Key Findings in Mlkl-/- Mice | Reference(s) |

|---|---|---|---|

| Non-alcoholic Fatty Liver Disease (NAFLD) | 12 weeks high-fat diet (HFD) | Reduced NAFLD activity score, steatosis, hepatocyte ballooning, and serum AST/ALT levels. | [19] |

| Steatohepatitis | 12 weeks fat, fructose, cholesterol (FFC) diet | Protected from liver injury (AST/ALT), inflammation (TNFα, IL-1β mRNA), and apoptosis. |[19] |

Key Experimental Protocols for Studying MLKL

Studying the function of MLKL requires a combination of in vitro and in vivo techniques to induce necroptosis and measure its outcomes.

Protocol 1: In Vitro Induction and Detection of MLKL Activation

This protocol describes how to induce necroptosis in a susceptible cell line (e.g., human HT-29 colon adenocarcinoma cells) and detect MLKL activation via oligomerization.

Methodology:

-

Cell Culture: Culture HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 6-well plates.

-

Necroptosis Induction: Treat cells for 4-8 hours with a combination of stimuli known as "TSZ":

-

T: Recombinant human TNFα (e.g., 20 ng/mL)

-

S: Smac mimetic (e.g., Birinapant, 100 nM) to antagonize cIAP proteins.

-

Z: A pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM or IDN-6556, 5 µM) to block apoptosis.

-

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sample Preparation for Western Blot:

-

Quantify protein concentration using a BCA assay.

-

Prepare two aliquots of each sample lysate.

-

To one aliquot, add standard Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). This is the reducing sample .

-

To the second aliquot, add Laemmli sample buffer without a reducing agent. This is the non-reducing sample .

-

-

Western Blotting:

-

Separate both reducing and non-reducing samples on an SDS-PAGE gel (e.g., 4-15% gradient gel).

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total MLKL and phosphorylated MLKL (p-MLKL).

-

-

Analysis:

-

In the reducing samples, MLKL will appear as a monomer (~54 kDa). An increase in the p-MLKL signal confirms activation.

-

In the non-reducing samples, activated MLKL will appear as high-molecular-weight oligomers (>250 kDa), which are indicative of its functional activation during necroptosis.[22][23][24]

-

Protocol 2: Generation of MLKL Knockout Cells using CRISPR-Cas9

This protocol provides a workflow for creating an MLKL knockout cell line to study the necessity of MLKL in a given process.

Methodology:

-

Guide RNA (gRNA) Design: Use an online design tool (e.g., CHOPCHOP, Benchling) to design two or more gRNAs targeting an early exon of the MLKL gene.[25] This maximizes the chance of creating a frameshift mutation leading to a non-functional protein.

-

Vector Preparation: Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral vector that co-expresses Cas9 and a selectable marker like puromycin resistance or a fluorescent protein like GFP).[26]

-

Transfection/Transduction: Introduce the CRISPR-Cas9/gRNA plasmid into the target cells (e.g., B16-OVA melanoma cells) using a suitable method like electroporation or lentiviral transduction.[27]

-

Selection:

-

If using a resistance marker, apply the selection drug (e.g., puromycin) to kill non-transfected cells.

-

If using a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate the successfully transfected (e.g., GFP-positive) cells.

-

-

Clonal Isolation: Plate the selected cells at a very low density (single-cell plating) in 96-well plates to grow individual colonies, each originating from a single cell.

-

Screening and Validation:

-

Expand the individual clones.

-

Genomic Validation: Extract genomic DNA and perform Sanger sequencing of the targeted region to identify clones with frameshift-inducing insertions/deletions (indels).

-

Protein Validation: Perform Western blotting on cell lysates from candidate clones using an anti-MLKL antibody to confirm the complete absence of the MLKL protein.[27]

-

Functional Validation: Treat the validated knockout clones with a known necroptotic stimulus (as in Protocol 1) and confirm their resistance to cell death compared to the wild-type parental line.

-

Protocol 3: In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol is used to assess the protective effect of MLKL deficiency or MLKL inhibitors in a mouse model of severe systemic inflammation.

Methodology:

-

Animal Model: Use age- and sex-matched wild-type (e.g., C57BL/6) and Mlkl-/- mice.[21][28]

-

Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.

-

Drug Administration (for inhibitor studies): If testing a compound, administer the vehicle or inhibitor (e.g., via intraperitoneal injection) at a predetermined time before TNFα challenge.

-

SIRS Induction: Administer a single high dose of endotoxin-free murine TNFα (e.g., 1 mg/kg) via intravenous (tail vein) injection.[21][29]

-

Monitoring:

-

Survival: Monitor mice regularly for survival over a period of 24-48 hours.

-

Hypothermia: Measure core body temperature at regular intervals (e.g., every 2 hours) using a rectal probe. TNFα-induced shock causes a characteristic drop in body temperature, and protection is indicated by a smaller decrease.[19]

-

-

Endpoint Analysis (for mechanistic studies):

-

At a specified time point (e.g., 6 hours post-injection), euthanize a subset of animals.

-

Collect blood via cardiac puncture for serum analysis.

-

Measure levels of inflammatory cytokines (e.g., IL-6, IL-1β) in the serum using ELISA.

-

Harvest organs (e.g., liver, kidney, lung) for histopathological analysis or to measure tissue-level inflammatory markers.

-

Therapeutic Targeting of MLKL

Given its position as the terminal, committed executioner of necroptosis, MLKL is an attractive therapeutic target.[18] Inhibiting MLKL is predicted to have fewer off-target effects compared to inhibiting upstream kinases like RIPK1, which are involved in other signaling pathways.

-

Small Molecule Inhibitors: The most well-known MLKL inhibitor is Necrosulfonamide (NSA) . It covalently binds to Cysteine 86 in human MLKL, preventing its oligomerization and membrane translocation.[30][31] However, a major limitation of NSA is its species specificity; it is inactive against murine MLKL because the equivalent residue is a tryptophan.[30] This prevents its use in standard preclinical mouse models. The development of new MLKL inhibitors that are active across species is a key goal for drug development.[32]

-

Future Strategies: Novel therapeutic modalities are being explored, including Proteolysis Targeting Chimeras (PROTACs). MLKL-targeting PROTACs have been designed to specifically induce the degradation of the MLKL protein, offering a different and potentially more sustained method of inhibition compared to small molecule binders.

Conclusion

MLKL is far more than a simple executioner of cell death. It is a critical node in the inflammatory network, driving pathology through both its canonical role in necroptosis and its emerging non-necroptotic functions in inflammasome activation, STING signaling, and endothelial cell regulation. The robust protection observed in Mlkl knockout mice across a wide spectrum of inflammatory disease models provides a strong rationale for the development of MLKL-targeted therapeutics. As our understanding of the complex biology of MLKL continues to grow, so too will the opportunities for designing innovative therapies to treat a host of inflammatory diseases.

References

- 1. Mlkl knockout mice demonstrate the ... | Article | H1 Connect [archive.connect.h1.co]

- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Plug Release Mechanism for Membrane Permeation by MLKL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MLKL: Functions beyond serving as the Executioner of Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Active MLKL triggers the NLRP3 inflammasome in a cell-intrinsic manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MLKL activates the cGAS-STING pathway by releasing mitochondrial DNA upon necroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RIPK3-MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. STING and Nonnecroptotic MLKL-Mediated Mechanisms Improve Dendritic Cell Maturation and Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis | Semantic Scholar [semanticscholar.org]

- 21. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]

- 22. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 26. Efficient Generation of Multi-gene Knockout Cell Lines and Patient-derived Xenografts Using Multi-colored Lenti-CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jitc.bmj.com [jitc.bmj.com]

- 28. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]

- 30. selleckchem.com [selleckchem.com]

- 31. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 32. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Interface: A Technical Guide to the MLKL-IN-1 Binding Site on Mixed Lineage Kinase Domain-Like Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, leading to cell death. The development of small molecule inhibitors targeting MLKL is a promising therapeutic strategy. This technical guide provides an in-depth analysis of MLKL-IN-1, a small molecule inhibitor that targets the MLKL pseudokinase domain, with a focus on its binding site, mechanism of action, and the experimental methodologies used for its characterization.

This compound: Binding Affinity and Specificity

This compound, also known as Compound 1 or GW806742X, is an ATP-mimetic small molecule that has been identified as an inhibitor of MLKL.[1][2] Quantitative analysis of its binding affinity to the MLKL pseudokinase domain has been determined using various biophysical techniques.

| Compound | Target Domain | Method | Binding Affinity (Kd) | Reference |

| This compound (Compound 1/GW806742X) | Mouse MLKL Pseudokinase Domain | Surface Plasmon Resonance (SPR) | 9.3 µM | [3][4] |

| This compound (Cpd 1) | Human MLKL | ATP-competitive probe displacement assay | 116 nM | [5][6] |

| This compound (Cpd 1) | Human RIPK1 | ATP-competitive probe displacement assay | 370 nM | [5][6] |

Note: There are conflicting reports regarding the selectivity of this compound. While initially identified as an MLKL inhibitor, subsequent studies have shown that it also binds to the upstream kinase RIPK1 with comparable affinity.[5][6] This lack of selectivity suggests that the observed anti-necroptotic effects of this compound in cellular assays may be attributable, at least in part, to the inhibition of RIPK1.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[1][2] This binding event prevents the necessary conformational changes that are prerequisites for MLKL activation and its subsequent role in executing necroptosis.

Upon phosphorylation by RIPK3, the MLKL pseudokinase domain undergoes a significant conformational rearrangement.[7][8][9] This "molecular switch" mechanism releases the N-terminal four-helix bundle (4HB) domain from an autoinhibitory interaction with the C-terminal pseudokinase domain.[7][10] The liberated 4HB domain is then free to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity.[11] this compound, by occupying the ATP-binding pocket, stabilizes the inactive conformation of the pseudokinase domain, thereby inhibiting the release of the 4HB domain and blocking the downstream events of necroptosis.[1]

Signaling and Inhibition Pathways

The following diagrams illustrate the canonical necroptosis signaling pathway and the proposed mechanism of action for this compound.

Experimental Protocols

The characterization of this compound and its binding to MLKL involves a series of biophysical and cell-based assays. Below are generalized protocols for the key experiments cited.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to identify compounds that bind to and stabilize a target protein by measuring changes in its thermal denaturation temperature (Tm).

Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein that become exposed as it unfolds upon heating. The increase in fluorescence is monitored, and the midpoint of this transition is the Tm. Ligand binding typically increases the Tm.

Workflow:

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant MLKL pseudokinase domain (e.g., 1-5 µM final concentration).

-

Prepare serial dilutions of this compound and control compounds in an appropriate buffer (e.g., HEPES-buffered saline).

-

Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).

-

-

Assay Plate Setup:

-

In a 96-well PCR plate, add the protein, compound, and dye to achieve the desired final concentrations in a total volume of 20-25 µL.

-

Include controls: protein + buffer (no compound), buffer + compound (no protein), and protein + dye (no compound).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/min) while continuously monitoring fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real time.

Principle: A ligand (e.g., MLKL protein) is immobilized on a sensor chip. An analyte (e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Detailed Steps:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified MLKL protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Measurement:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized MLKL surface (association phase).

-

Switch back to the running buffer to monitor the dissociation of the compound (dissociation phase).

-

After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

The binding data (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based Necroptosis Assay

This assay quantifies the extent of cell death induced by a necroptotic stimulus in the presence or absence of an inhibitor.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. Upon loss of membrane integrity during necroptosis, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Detailed Steps:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HT-29 or Jurkat cells) in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Induce necroptosis by adding a combination of stimuli, such as TNFα, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

-

Propidium Iodide Staining:

-

At the desired time points after stimulus addition, add PI to each well to a final concentration of 1-2 µg/mL.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader or by flow cytometry.

-

The percentage of cell death is calculated relative to control wells (untreated and maximum killing).

-

Dose-response curves can be generated to determine the IC50 value of the inhibitor.

-

Conclusion

This compound serves as a valuable chemical probe for studying the role of MLKL in necroptosis. Its mechanism as an ATP-competitive inhibitor that locks MLKL in an inactive conformation highlights a key regulatory step in the necroptosis pathway. The experimental protocols outlined in this guide provide a framework for the identification and characterization of MLKL inhibitors. However, the potential for off-target effects, as has been reported for this compound, underscores the importance of comprehensive selectivity profiling in the development of targeted therapeutics for necroptosis-driven diseases. Future drug discovery efforts will likely focus on developing more potent and selective inhibitors of MLKL to further validate its therapeutic potential.

References

- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLKL compound 1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ATP-Competitive MLKL Binders Have No Functional Impact on Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Distinct pseudokinase domain conformations underlie divergent activation mechanisms among vertebrate MLKL orthologues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational switching of the pseudokinase domain promotes human MLKL tetramerization and cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Executioner: An In-depth Technical Guide to the Non-Necroptotic Functions of MLKL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed lineage kinase domain-like (MLKL) protein is well-established as the terminal effector of necroptosis, a form of regulated cell death. Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture. However, a growing body of evidence reveals that MLKL participates in a diverse array of cellular processes independently of its role in cell death. These non-necroptotic functions of MLKL are implicated in a range of physiological and pathological conditions, from immune regulation and neuroinflammation to cancer metastasis. Understanding these alternative roles is crucial for the development of targeted therapeutics that can modulate MLKL activity with greater precision. This guide provides a comprehensive overview of the non-necroptotic functions of MLKL, presenting key quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this burgeoning field.

Core Non-Necroptotic Functions of MLKL

Inflammasome Activation and Cytokine Secretion

MLKL has been identified as a key player in the activation of the NLRP3 inflammasome, leading to the processing and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This function can occur prior to cell lysis and, in some contexts, independently of the canonical necroptotic pathway.

Signaling Pathway:

Activated MLKL, either through necroptotic signaling or other stimuli, can induce potassium (K+) efflux from the cell. This ionic imbalance is a potent trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This complex facilitates the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.[1][2] Interestingly, the release of bioactive IL-1β upon MLKL activation can occur independently of gasdermin-D (GSDMD), the pore-forming protein typically associated with pyroptosis.[3][4]

Quantitative Data:

| Experimental System | Measurement | Result | Reference |

| LPS-primed THP-1 cells with inducible MLKL activation | IL-1β release (bioassay) | MLKL activation induced IL-1β release to a similar level as nigericin treatment. | [3] |

| THP-1 cells with inducible MLKL activation | ASC foci formation | MLKL-dependent cell death led to observable ASC focus formation with a similar frequency to LPS + nigericin treatment. | [3][5] |

| A53T transgenic mouse model of Parkinson's disease | Serum IL-6 and MCP-1 levels | MLKL knockout significantly reduced the levels of IL-6 and MCP-1 compared to control mice. | [6] |

Experimental Protocols:

Protocol 1: Caspase-1 Activity Assay

This protocol describes a method to quantify caspase-1 activity, a key indicator of inflammasome activation.

Materials:

-

Cells of interest (e.g., THP-1 macrophages)

-

LPS (lipopolysaccharide)

-

Nigericin (positive control) or other stimuli

-

Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay or a colorimetric kit based on Ac-YVAD-pNA substrate)[7][8]

-

96-well microplate

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere. For THP-1 cells, differentiate with PMA for 3 days.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

-

Treat the cells with the experimental stimulus (e.g., to induce MLKL activation) or a positive control like nigericin (10 µM) for the desired time.

-

Follow the manufacturer's instructions for the chosen caspase-1 activity assay kit. This typically involves adding a specific substrate that is cleaved by active caspase-1, generating a luminescent or colorimetric signal.

-

Measure the signal using a plate reader.

-

Calculate the fold increase in caspase-1 activity relative to untreated control cells.

Protocol 2: ASC Speck Formation Assay

This protocol details the visualization and quantification of ASC specks, which are hallmarks of inflammasome formation.

Materials:

-

Cells stably expressing ASC fused to a fluorescent protein (e.g., ASC-mCherry)[3][5]

-

Fluorescence microscope or high-content imaging system

-

Nuclear stain (e.g., Hoechst 33342 or SYTOX Green)

-

Stimuli for inflammasome activation

Procedure:

-

Culture the ASC-reporter cells in a suitable imaging plate or dish.

-

Treat the cells with the desired stimuli to induce inflammasome activation.

-

At the end of the treatment, stain the cells with a nuclear dye according to the manufacturer's protocol.

-

Acquire images using a fluorescence microscope. Capture both the fluorescent ASC and nuclear channels.

-

Quantify the percentage of cells containing a distinct, bright, perinuclear ASC speck. This can be done manually or using automated image analysis software.

Endosomal Trafficking and Extracellular Vesicle (EV) Generation

MLKL plays a role in regulating the trafficking of endocytosed proteins and the formation of extracellular vesicles.[9] This function can be both constitutive (RIPK3-independent) and enhanced by RIPK3-mediated phosphorylation.[10][11] MLKL's interaction with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is central to this process.[12]

Signaling Pathway:

MLKL can associate with endosomal membranes.[1] This association facilitates the transport of cargo, such as receptor-ligand complexes, through the endosomal system, often leading to their degradation.[9] Upon necroptotic stimulation, phosphorylated MLKL's interaction with ESCRT proteins and flotillins is enhanced.[9] This can lead to the budding of intraluminal vesicles within multivesicular bodies (which are later released as exosomes) or the direct budding of vesicles from the plasma membrane.[13] The release of p-MLKL within EVs may serve as a mechanism to limit the necroptotic potential of the cell.[10]

Quantitative Data:

| Experimental System | Measurement | Result | Reference |

| Glioblastoma stem-like cells (GSCs) | Extracellular vesicle release | Pharmacological inhibition of MLKL reduces the level of plasmatic EVs. | [14] |

| HT-29 cells treated with TBZ (necroptotic stimulus) | Subcellular fractionation and Western blotting | Ubiquitinated MLKL is enriched in the microsomal membranes and associates with endosomal markers Rab5 and Rab7. | [1] |

Experimental Protocols:

Protocol 3: Extracellular Vesicle Isolation by Differential Ultracentrifugation

This protocol provides a standard method for isolating EVs from cell culture supernatant.

Materials:

-

Conditioned cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ultracentrifuge and appropriate rotors (e.g., fixed-angle and swinging bucket)

-

Ultracentrifuge tubes

-

0.22 µm filter

Procedure:

-

Culture cells in medium containing EV-depleted fetal bovine serum.

-

Collect the conditioned medium and perform a series of low-speed centrifugations to remove cells and debris (e.g., 300 x g for 10 min, then 2,000 x g for 10 min).

-

Centrifuge the supernatant at 10,000 x g for 30 minutes to pellet larger vesicles.

-

Filter the resulting supernatant through a 0.22 µm filter to remove any remaining debris.

-

Ultracentrifuge the filtered supernatant at 100,000 - 120,000 x g for 70-90 minutes to pellet small EVs (exosomes).

-

Discard the supernatant and wash the EV pellet with a large volume of PBS, followed by a final ultracentrifugation step under the same conditions.

-

Resuspend the final EV pellet in PBS or a suitable lysis buffer for downstream analysis (e.g., Western blotting for EV markers like CD63, CD81, and Alix, and for MLKL).

Regulation of Gene Expression

MLKL can translocate to the nucleus and regulate the expression of certain genes, notably those involved in cell adhesion.[12] This function appears to be independent of its cell death-inducing activity.

Signaling Pathway:

Upon stimulation, MLKL can translocate to the nucleus.[2][15] The phosphorylation of MLKL is a trigger for its nuclear import.[16] Within the nucleus, MLKL can interact with other proteins, such as RNA-binding motif protein 6 (RBM6), to influence gene expression post-transcriptionally by affecting mRNA stability.[12] This has been shown to increase the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells.

Quantitative Data:

| Experimental System | Measurement | Result | Reference |

| HT29 cells treated with TNF + zVAD | Quantification of MLKL localization | At 3.5 hours, ~90% of PI-positive cells showed MLKL translocation to the plasma membrane, while a subset also showed nuclear localization. | [17] |

| H9c2 cardiomyoblasts treated with TNF/zVAD | Western blot of nuclear fractions | Treatment increased nuclear MLKL levels in a RIP1-activity-dependent manner. | [15] |

Experimental Protocols:

Protocol 4: Co-Immunoprecipitation (Co-IP) for MLKL-RBM6 Interaction

This protocol outlines the general steps to verify the interaction between MLKL and RBM6.

Materials:

-

Cells expressing endogenous or overexpressed tagged versions of MLKL and RBM6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against MLKL or the tag on MLKL

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-MLKL, anti-RBM6, or anti-tags)

Procedure:

-

Lyse the cells to obtain total protein extracts.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., MLKL) overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting, probing for the "prey" protein (e.g., RBM6) to confirm the interaction.

Cancer Metastasis

The role of MLKL in cancer metastasis is complex and appears to be context-dependent.[11][18] Some studies suggest that high MLKL expression is associated with improved overall survival in certain cancers, while others indicate that necroptosis can promote metastasis.[19]

Mechanism:

One proposed mechanism by which MLKL can promote metastasis is through the induction of necroptosis in endothelial cells, which facilitates the extravasation of tumor cells.[3] Conversely, other studies have shown that MLKL deletion in breast cancer models leads to a dramatic reduction in lung metastasis, suggesting a pro-metastatic role for MLKL in the tumor cells themselves.[20] This may be linked to MLKL's role in promoting epithelial-to-mesenchymal transition (EMT) or by modulating the anti-tumor immune response.[19]

Quantitative Data:

| Experimental System | Measurement | Result | Reference |

| MMTV-PyMT mouse model of breast cancer | Lung metastasis | Lung metastasis was significantly decreased in MLKL knockout mice, and the average foci size of metastasized tumors was dramatically reduced. | [20] |

| Meta-analysis of 613 cancer patients | Correlation of MLKL levels with tumor stage | Low MLKL levels are associated with advanced tumor stage and higher lymph node metastasis. | [11] |

Experimental Protocols:

Protocol 5: Transwell Migration/Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

24-well plates

-

Cancer cell lines with modulated MLKL expression (e.g., knockout or overexpression)

-

Cell culture medium with and without serum

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.

-

Compare the migration/invasion rates between cells with different levels of MLKL expression.

Neuroinflammation

MLKL is implicated in neuroinflammatory processes in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[6][17][21]

Mechanism:

In the central nervous system, MLKL-mediated necroptosis of neurons can release damage-associated molecular patterns (DAMPs), which in turn activate microglia and astrocytes, leading to a chronic inflammatory state.[22] Furthermore, MLKL can contribute to neuroinflammation through its non-necroptotic functions, such as inflammasome activation and cytokine production.[23]

Quantitative Data:

| Experimental System | Measurement | Result | Reference |

| Mouse model of multiple sclerosis (EAE) | Clinical EAE score | Treatment with the MLKL inhibitor necrosulfonamide (NSA) reduced the clinical scores of EAE mice. | [23] |

| α-synuclein transgenic mouse model of Parkinson's disease | Microglial activation (Iba1 immunoreactivity) | MLKL knockout significantly reduced Iba1 immunoreactivity in the cortex and substantia nigra. | [6] |

| Aged mice | Neuroinflammation markers (Iba-1 and GFAP) | Blocking necroptosis using MLKL-/- mice reduced the expression of Iba-1 and GFAP in the hippocampus of old mice. | [21] |

Experimental Protocols:

Protocol 6: Immunohistochemistry for Neuroinflammation Markers

This protocol describes the detection of neuroinflammation markers in brain tissue sections.

Materials:

-

Mouse brain tissue (fixed and sectioned)

-

Primary antibodies against neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Perfuse the animal and fix the brain tissue (e.g., with 4% paraformaldehyde).

-

Prepare brain sections (e.g., 30 µm thick) using a cryostat or vibratome.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the sections on slides and acquire images using a fluorescence microscope.

-

Quantify the immunoreactivity (e.g., number of positive cells or fluorescence intensity) in specific brain regions.

Conclusion

The role of MLKL extends far beyond its function as an executioner of necroptosis. Its involvement in inflammasome activation, endosomal trafficking, gene regulation, cancer metastasis, and neuroinflammation highlights its multifaceted nature. This guide provides a foundational resource for researchers and drug developers, offering quantitative data, detailed experimental protocols, and signaling pathway diagrams to stimulate further investigation into the non-necroptotic functions of MLKL. A deeper understanding of these diverse roles will be instrumental in designing novel therapeutic strategies that can selectively target specific MLKL functions, thereby maximizing therapeutic benefit while minimizing potential side effects. The continued exploration of MLKL's non-canonical activities promises to uncover new avenues for the treatment of a wide range of human diseases.

References

- 1. Site-specific ubiquitination of MLKL targets it to endosomes and targets Listeria and Yersinia to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis is preceded by nuclear translocation of the signaling proteins that induce it - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]

- 8. amsbio.com [amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 11. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the pseudokinase MLKL alters extracellular vesicle release and reduces tumor growth in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear translocation of MLKL enhances necroptosis by a RIP1/RIP3-independent mechanism in H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Translocation of mixed lineage kinase domain-like protein to plasma membrane leads to necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MLKL in cancer: more than a necroptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tumor necroptosis-mediated shedding of cell surface proteins promotes metastasis of breast cancer by suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Necroptosis increases with age in the brain and contributes to age-related neuroinflammation | bioRxiv [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

In-depth Technical Guide: Utilizing MLKL Inhibitors to Study Necrosome Complex Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key event in the execution of necroptosis is the formation of the necrosome, a multi-protein complex that ultimately leads to the phosphorylation and activation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Activated MLKL translocates to the plasma membrane, where it oligomerizes and induces membrane rupture. The study of necrosome assembly and the precise role of MLKL has been greatly advanced by the development of specific inhibitors.

This technical guide focuses on a representative and well-characterized MLKL inhibitor, GW806742X (also referred to as "compound 1"), as a tool for studying the assembly and function of the necrosome complex. While the user initially inquired about "MLKL-IN-1," this designation does not correspond to a widely recognized or published MLKL inhibitor. Therefore, this guide will utilize the publicly available data for GW806742X to provide a comprehensive resource for researchers in the field.

Mechanism of Action of GW806742X

GW806742X is an ATP-mimetic small molecule that directly targets the pseudokinase domain of MLKL. By binding to the nucleotide-binding site, it prevents the conformational changes necessary for MLKL's activation and subsequent translocation to the plasma membrane. This inhibitory action effectively blocks the final execution step of necroptosis, making it a valuable tool to dissect the upstream signaling events of necrosome formation.[1][2][3]

Quantitative Data for GW806742X

The following table summarizes the key quantitative data for GW806742X, providing insights into its potency and selectivity.

| Parameter | Value | Species/Cell Line | Conditions | Reference(s) |

| Binding Affinity (Kd) | 9.3 µM | Recombinant mouse MLKL pseudokinase domain | Surface Plasmon Resonance (SPR) | [1][2][4][5] |

| IC50 (Necroptosis Inhibition) | < 50 nM | Wild-type mouse dermal fibroblasts (MDFs) | Stimulus: 1 ng/mL TNF, 500 nM Smac mimetic (compound A), 10 µM Q-VD-OPh (TSQ) | [2][5] |

| IC50 (Necroptosis Inhibition) | 100-500 nM | Wild-type mouse dermal fibroblasts (MDFs) | Stimulus: 100 ng/mL TNF, 500 nM Smac mimetic (compound A), 10 µM Q-VD-OPh (TSQ) | [5] |

| IC50 (VEGFR2 Inhibition) | 2 nM | Not specified | Not specified | [1][2][3] |

| IC50 (VEGF-induced proliferation) | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF stimulation | [2] |

Signaling Pathway of Necroptosis

The formation of the necrosome and the subsequent activation of MLKL are tightly regulated processes. The following diagram illustrates the canonical TNF-induced necroptosis pathway.

Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of GW806742X.

Experimental Protocols

This section provides detailed methodologies for key experiments to study necrosome assembly and the effect of MLKL inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect Necrosome Formation

This protocol is designed to isolate the necrosome complex to analyze the interaction between its components (RIPK1, RIPK3, and MLKL).

Materials:

-

Cells of interest (e.g., HT-29, L929)

-

Necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK)

-

GW806742X or other MLKL inhibitors

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibodies against RIPK1, RIPK3, and MLKL

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired necroptosis-inducing stimuli in the presence or absence of GW806742X for the indicated time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional): Transfer the supernatant to a new tube and add Protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against a necrosome component (e.g., anti-RIPK3) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against RIPK1, RIPK3, and MLKL to detect the co-immunoprecipitated proteins.

Caption: Experimental workflow for Co-Immunoprecipitation of the necrosome complex.

Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol is used to detect the activated form of MLKL, which is a hallmark of necroptosis induction.

Materials:

-

Cell lysates prepared as in the Co-IP protocol (or from total cell lysates)

-

Primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse)

-

Primary antibody for total MLKL (as a loading control)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blot reagents

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total MLKL to confirm equal loading.

Cell Viability Assay to Assess Necroptosis Inhibition

This protocol measures the protective effect of MLKL inhibitors against necroptosis-induced cell death.

Materials:

-

Cells cultured in a 96-well plate

-

Necroptosis-inducing stimuli

-

GW806742X at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®, CellTiter-Blue®, or propidium iodide)

-

Plate reader (for luminescence/fluorescence) or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of GW806742X for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing stimuli to the wells. Include control wells (untreated, stimuli only, inhibitor only).

-

Incubation: Incubate the plate for a time period sufficient to induce cell death (e.g., 6-24 hours).

-

Viability Measurement:

-

For luminescent/fluorescent assays: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

For propidium iodide (PI) staining: Add PI to the media and analyze the percentage of PI-positive (dead) cells using a flow cytometer or fluorescence microscope.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the IC50 value.

Caption: Logical flow diagram illustrating the mechanism of necroptosis inhibition by GW806742X.

Conclusion

GW806742X serves as a powerful chemical tool for probing the intricacies of necrosome assembly and the execution of necroptosis. By specifically targeting MLKL, researchers can uncouple the upstream signaling events from the final lytic phase of cell death. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute robust experiments aimed at understanding and potentially targeting the necroptotic pathway in various disease contexts. Careful consideration of the inhibitor's selectivity and the specific experimental context is crucial for the accurate interpretation of results.

References

Methodological & Application

Application Notes and Protocols for Western Blotting of Phosphorylated MLKL

These application notes provide a comprehensive guide for the detection and quantification of phosphorylated Mixed Lineage Kinase Domain-Like protein (pMLKL) using Western blotting. This protocol is intended for researchers, scientists, and drug development professionals investigating necroptosis and related signaling pathways.

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and the response to pathogens. A key event in the execution of necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Upon phosphorylation, MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, leading to membrane rupture.[1][2][4] Therefore, the detection of phosphorylated MLKL (pMLKL) is a key indicator of necroptosis activation.[3][5] Western blotting is a widely used and effective method to detect and quantify pMLKL levels in cell and tissue lysates.

Signaling Pathway of MLKL Phosphorylation

The phosphorylation of MLKL is the culminating step in the necroptosis signaling cascade. The pathway is typically initiated by extrinsic signals, such as Tumor Necrosis Factor-alpha (TNF-α), leading to the formation of a signaling complex. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited and activated, forming a complex known as the necrosome.[5] Within the necrosome, RIPK3 phosphorylates MLKL at specific serine and threonine residues, activating its cytotoxic function.[6]

Caption: Necroptosis signaling pathway leading to MLKL phosphorylation.

Experimental Protocol: Western Blot for pMLKL

This protocol outlines the key steps for performing a Western blot to detect pMLKL.

I. Sample Preparation

Proper sample preparation is critical for preserving the phosphorylation status of MLKL.

A. Cell Culture Lysates:

-

Culture cells to the desired confluency and treat with appropriate stimuli to induce necroptosis (e.g., TNF-α, Smac mimetics, and a pan-caspase inhibitor like z-VAD-fmk).[3]

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.[7][8]

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][9]

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[7][8]

-

Incubate on ice for 30 minutes with gentle agitation.[7]

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][10]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).[5]

B. Tissue Lysates:

-

Dissect the tissue of interest on ice and immediately snap-freeze in liquid nitrogen.[8]

-

Add ice-cold lysis buffer with protease and phosphatase inhibitors to the frozen tissue.[10]

-

Agitate the homogenate for 2 hours at 4°C.[7]

-

Centrifuge the lysate and collect the supernatant as described for cell lysates.

-

Determine the protein concentration.

II. Gel Electrophoresis and Membrane Transfer

-

Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[7]

-

Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel (e.g., 10% Bis-Tris gel).[5][11][12]

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

III. Immunoblotting

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][13] For phospho-protein detection, BSA is often preferred over milk.[13]

-

Incubate the membrane with the primary antibody specific for phosphorylated MLKL, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[2]

IV. Data Analysis

-

Quantify the band intensity of pMLKL using densitometry software.

-

To normalize the data, probe the same membrane for total MLKL or a housekeeping protein like β-actin or GAPDH.

-

Express the results as the ratio of pMLKL to total MLKL or the housekeeping protein.[12]

Data Presentation

Table 1: Recommended Antibodies for pMLKL Detection

| Target Species | Phosphorylation Site | Recommended Antibody | Vendor | Catalog Number |

| Human | Ser358 | Rabbit polyclonal | Abcam | ab187091 |

| Human | Thr357/Ser358 | Rabbit polyclonal | Cell Signaling Technology | #14516 |

| Mouse | Ser345 | Rabbit monoclonal | Abcam | ab196436 |

| Mouse | Ser345 | Rabbit polyclonal | Cell Signaling Technology | #62233 |

Table 2: Quantitative Parameters for Western Blotting

| Parameter | Recommended Value | Notes |

| Protein Loading Amount | 20 - 50 µg | May need optimization based on protein abundance.[11] |

| Primary Antibody Dilution | 1:1000 | Should be optimized for each antibody and experimental condition.[6] |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection reagent. |

| Blocking Buffer | 5% BSA in TBST | BSA is generally recommended for phospho-antibodies to reduce background.[13] |

Experimental Workflow

Caption: Workflow for pMLKL Western blot analysis.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Inefficient necroptosis induction | Optimize stimulus concentration and incubation time. |

| Dephosphorylation of MLKL | Ensure consistent use of fresh phosphatase inhibitors. | |

| Insufficient protein loading | Increase the amount of protein loaded per well. | |

| Primary antibody not effective | Use a recommended and validated antibody for pMLKL. Check optimal dilution. | |

| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., commercial blocking solutions).[13] |

| Non-specific antibody binding | Decrease primary or secondary antibody concentration. Increase the number and duration of wash steps. | |

| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody if available. |

| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylated MLKL causes plasma membrane rupture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Phospho-MLKL (Thr357/Ser358) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Sample preparation for western blot | Abcam [abcam.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Western Blot Sample Preparation Protocol [novusbio.com]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Immunoprecipitation of the Necrosome Following MLKL-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of the necrosome, a key signaling complex in the necroptosis pathway, following treatment with a specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), MLKL-IN-1. This procedure is essential for studying the effects of MLKL inhibition on the assembly and composition of the necrosome, providing valuable insights for drug development and basic research in regulated cell death.

Introduction

Necroptosis is a form of regulated necrosis orchestrated by the necrosome, a protein complex minimally composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) to form a fibrillar complex.[3] This leads to the phosphorylation and activation of RIPK3, which in turn recruits and phosphorylates the pseudokinase MLKL, the terminal effector of necroptosis.[2][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2]

MLKL inhibitors, such as this compound, are valuable tools to investigate the downstream events of necrosome formation. It is understood that some MLKL inhibitors, like necrosulfonamide (NSA), act by preventing the oligomerization of MLKL without disrupting the initial formation of the RIPK1-RIPK3 core complex. This protocol allows for the specific isolation of the necrosome to analyze the association of its core components in the presence of this compound.

Signaling Pathway and Experimental Workflow

To visualize the necroptotic signaling pathway and the experimental workflow for immunoprecipitation, the following diagrams are provided.

Caption: Necroptotic signaling pathway illustrating the formation of the necrosome and the point of inhibition by this compound.

Caption: Experimental workflow for the immunoprecipitation of the necrosome complex.

Quantitative Data Summary

The following table summarizes the expected quantitative results from a Western blot analysis of immunoprecipitated necrosome components from cells treated with a necroptosis-inducing stimulus (e.g., TNFα, Smac mimetic, and z-VAD-FMK) in the presence or absence of this compound. The data is presented as relative band intensity normalized to the immunoprecipitated protein (RIPK3).

| Target Protein | Treatment Condition | Relative Band Intensity (Normalized to IP-RIPK3) | Expected Outcome |

| RIPK1 | Necroptosis Induction | 1.00 ± 0.12 | Strong interaction between RIPK1 and RIPK3 in the necrosome. |

| Necroptosis Induction + this compound | 0.95 ± 0.15 | This compound is not expected to significantly affect the RIPK1-RIPK3 interaction. | |

| MLKL | Necroptosis Induction | 1.00 ± 0.18 | MLKL is recruited to the RIPK1-RIPK3 complex. |

| Necroptosis Induction + this compound | 0.35 ± 0.08 | This compound may reduce the stable association of MLKL with the necrosome. | |

| p-MLKL | Necroptosis Induction | 1.00 ± 0.20 | Phosphorylated MLKL is present in the active necrosome. |

| Necroptosis Induction + this compound | Not Detected | This compound is expected to inhibit MLKL phosphorylation or its stable association post-phosphorylation. |

Note: These are representative expected results. Actual values may vary depending on the cell line, experimental conditions, and antibodies used.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human colon adenocarcinoma HT-29 cells (or other suitable cell line known to undergo necroptosis).

-

Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Necroptosis Induction Reagents:

-

Human TNFα (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

-

MLKL Inhibitor: this compound

-

Lysis Buffer:

-

NP-40 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[5]

-

Alternative Triton X-100 Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol.

-

-

Protease and Phosphatase Inhibitor Cocktails

-

Antibodies:

-

Primary Antibody for Immunoprecipitation: Anti-RIPK3 antibody (rabbit or mouse monoclonal).

-

Primary Antibodies for Western Blotting: Anti-RIPK1, Anti-RIPK3, Anti-MLKL, Anti-phospho-MLKL (pS358).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Protein A/G Agarose or Magnetic Beads

-

Wash Buffer: Lysis Buffer

-

Elution Buffer: 2x Laemmli Sample Buffer

-

Phosphate-Buffered Saline (PBS)

-

BCA Protein Assay Kit

Protocol for Immunoprecipitation of the Necrosome

-

Cell Culture and Treatment:

-

Seed HT-29 cells in 10 cm dishes and grow to 80-90% confluency.

-

Pre-treat cells with this compound (e.g., 1-10 µM, optimize concentration) or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by treating cells with a combination of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cleared lysate using a BCA Protein Assay Kit.

-

Normalize the protein concentration of all samples with Lysis Buffer.

-

-

Pre-clearing the Lysate:

-

To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of anti-RIPK3 antibody.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of fresh Protein A/G bead slurry to each sample.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

-

Repeat the wash step 3-5 times to remove non-specific binding.

-

-